Cas no 86-86-2 (1-Naphthylacetamide)

1-Naphthylacetamide is a synthetic organic compound belonging to the naphthalene family, primarily utilized as a plant growth regulator. It functions as an auxin-like substance, promoting root development and enhancing germination in various crops. The compound is valued for its stability and efficacy at low concentrations, making it suitable for agricultural applications. Its chemical structure allows for selective activity, minimizing unintended effects on non-target plant tissues. 1-Naphthylacetamide is commonly employed in horticulture and viticulture to improve cutting success rates and seedling vigor. The product is typically available in solid form, ensuring ease of handling and formulation into aqueous solutions for practical use.
1-Naphthylacetamide structure
1-Naphthylacetamide structure
Product Name:1-Naphthylacetamide
CAS No:86-86-2
MF:C12H11NO
MW:185.221843004227
MDL:MFCD00004047
CID:34393
PubChem ID:24862740
Update Time:2025-06-11

1-Naphthylacetamide Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthaleneacetamide
    • 1-Naphthyl Acetamide
    • Naphthylacetamide
    • NAD
    • 2-(1-Naphthyl)acetamide
    • 1-nanphthylacetamide
    • 1-Naphthaleneacetamide Solution
    • 2-(naphthalen-1-yl)acetamide
    • Amid-Thin
    • Amid-Thin W
    • Dirigol N
    • Frufix
    • NAA Amide
    • NAAM
    • Rootone
    • Rosetone
    • Naphthaleneacetamide
    • Naphthyl acetamide
    • 1-Naphthalene acetamide
    • 1-Naphthylacetamide
    • alpha-Naphthylacetamide
    • alpha-Naphthaleneacetamide
    • alpha-NAA amide
    • 2-naphthalen-1-ylacetamide
    • 1-Naphthylamine, N-acetyl-
    • Caswell No. 588
    • alpha-Naphthaleneacetic acid amide
    • .alpha.-Naphthaleneacetamide
    • Amid kyseliny 1-naftyloctove
    • Naphthalene a
    • 2-(Naphthalene-1-yl)-acetamide
    • Diramid
    • NSC 34862
    • α-NAA amide
    • α-Naphthaleneacetamide
    • α-Naphthylacetamide
    • (Naphthalen-1-yl)acetamide (1-Naphthylacetamide)
    • MDL: MFCD00004047
    • Inchi: 1S/C12H11NO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14)
    • InChI Key: XFNJVKMNNVCYEK-UHFFFAOYSA-N
    • SMILES: O=C(CC1C2C(=CC=CC=2)C=CC=1)N

Computed Properties

  • Exact Mass: 185.08400
  • Monoisotopic Mass: 185.084064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.1
  • Surface Charge: 0
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: Colorless crystal
  • Density: 1.0936 (rough estimate)
  • Melting Point: 182.0 to 186.0 deg-C
  • Boiling Point: 319.45°C (rough estimate)
  • Flash Point: 208.2±22.9 °C
  • Refractive Index: 1.5300 (estimate)
  • PSA: 43.09000
  • LogP: 2.56790
  • Solubility: Soluble in water, ether, carbon disulfide and benzene.
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1-Naphthylacetamide Security Information

  • Symbol: GHS05 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H318
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: S26-S39-S24/25
  • RTECS:QJ0590000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Risk Phrases:R22
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

1-Naphthylacetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Naphthylacetamide Pricemore >>

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1-Naphthylacetamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Water Catalysts: Phosphonium, tetrabutyl-, salt with 2(1H)-pyridinone (1:1) ;  12 h, 100 °C
Reference
A CO2-mediated base catalysis approach for the hydration of triple bonds in ionic liquids
Tang, Minhao; et al, Green Chemistry, 2021, 23(24), 9870-9875

Production Method 2

Reaction Conditions
1.1 Reagents: Water Catalysts: Cesium carbonate Solvents: Isopropanol ,  Water ;  15 min, 150 °C
Reference
Efficient and practical transition metal-free catalytic hydration of organonitriles to amides
Tu, Tao; et al, Green Chemistry, 2012, 14(4), 921-924

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Argentate(1-), bis(nitrato-O,O′)-, (T-4)- Solvents: 1,4-Dioxane ,  Water
Reference
A method for conversion of carboxylic acids to higher homologs or their derivatives
Arndt, F.; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1935, 68, 200-8

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
Reference
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

Production Method 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ,  Water ;  24 h, rt
Reference
Fe(III)-catalysed selective C-N bond cleavage of N-phenylamides by an electrochemical method
Xu, Yiwen; et al, RSC Advances, 2022, 12(37), 24217-24221

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium sulfide ((NH4)2(Sx)) Solvents: Water ;  3 - 4 d, 210 - 230 °C
Reference
Sulfur
Morrison, James A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 0 °C → rt
2.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
Reference
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, rt
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
3.1 Solvents: Chloroform ;  rt
Reference
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

Production Method 9

Reaction Conditions
1.1 Reagents: Acetamide Catalysts: Palladium chloride Solvents: Tetrahydrofuran ,  Water ;  22 h, rt
Reference
Mild and Reversible Dehydration of Primary Amides with PdCl2 in Aqueous Acetonitrile
Maffioli, Sonia I.; et al, Organic Letters, 2005, 7(23), 5237-5239

Production Method 10

Reaction Conditions
1.1 Reagents: Cyanuric chloride ,  Potassium carbonate ;  1 min, rt
1.2 Reagents: Ammonium thiocyanate Solvents: Tetrahydrofuran ;  5 min, rt
Reference
Mechanochemical synthesis of primary amides from carboxylic acids using TCT/NH4SCN
Jaita, Subin; et al, Tetrahedron Letters, 2018, 59(39), 3571-3573

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
Reference
Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging
Hu, Kongzhen; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 287-292

Production Method 12

Reaction Conditions
1.1 Catalysts: 2,5-Dioxo-1-pyrrolidinesulfonic acid ;  2 min, rt
Reference
A succinimide-N-sulfonic acid catalyst for acetylation reactions in absence of a solvent
Shirini, Farhad; et al, Cuihua Xuebao, 2013, 34(4), 695-703

Production Method 13

Reaction Conditions
1.1 Solvents: Chloroform ;  rt
Reference
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

Production Method 14

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  rt
Reference
Pd(OAc)2-catalyzed lactonization of arylacetamides involving oxidation of C-H bonds
Uemura, Takeshi; et al, Chemistry Letters, 2015, 44(5), 621-623

Production Method 15

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
2.1 Solvents: Chloroform ;  rt
Reference
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, 0 °C → rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, 0 °C → rt
3.1 Reagents: Ammonium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 25 °C
Reference
Transamidation for the Synthesis of Primary Amides at Room Temperature
Chen, Jiajia; et al, Organic Letters, 2020, 22(9), 3504-3508

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, rt
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform ,  Dichloromethane ;  cooled; 1 h, cooled
4.1 Solvents: Chloroform ;  rt
Reference
Carboxyl activation of 2-mercapto-4,6-dimethylpyrimidine through N-acyl-4,6-dimethylpyrimidine-2-thione: A chemical and spectrophotometric investigation
Rajan, M. P., Asian Journal of Chemistry, 2015, 27(1), 287-291

1-Naphthylacetamide Raw materials

1-Naphthylacetamide Preparation Products

1-Naphthylacetamide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:86-86-2)2-(1-Naphthyl)acetamide, ≥ 98.0%
Order Number:LE14473;LE3457707
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86-86-2)1-Naphthylacetamide
Order Number:A1207287
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:46
Price ($):263.0
Email:sales@amadischem.com

Additional information on 1-Naphthylacetamide

Comprehensive Guide to 1-Naphthylacetamide (CAS No. 86-86-2): Properties, Applications, and Industry Insights

1-Naphthylacetamide (CAS No. 86-86-2), also known as NAD or α-Naphthaleneacetamide, is a versatile organic compound widely used in agriculture, pharmaceuticals, and research. This white crystalline solid belongs to the naphthalene derivative family and is structurally related to plant growth regulators. Its unique properties make it a subject of interest for scientists and industry professionals alike. In recent years, searches for "1-Naphthylacetamide uses", "NAD plant growth regulator", and "CAS 86-86-2 safety data" have surged, reflecting growing curiosity about this compound's potential.

The molecular structure of 1-Naphthylacetamide features a naphthalene ring system with an acetamide substituent at the 1-position. This configuration contributes to its stability and biological activity. With a molecular formula of C12H11NO and a molecular weight of 185.23 g/mol, it demonstrates moderate solubility in organic solvents while being sparingly soluble in water. The compound's melting point ranges between 180-182°C, and it shows excellent thermal stability under normal conditions. These physicochemical properties are frequently searched under terms like "1-Naphthylacetamide solubility" and "NAD melting point" by researchers and formulators.

In agricultural applications, 1-Naphthylacetamide serves as a highly effective plant growth regulator. It functions similarly to auxins, promoting root development in cuttings and enhancing fruit set in various crops. Recent studies have explored its potential in sustainable agriculture, particularly in organic farming systems where synthetic auxins are restricted. Search queries such as "organic plant growth stimulants" and "NAD vs IBA for rooting" indicate strong interest in comparing its efficacy with other growth regulators. The compound's ability to improve crop yields without leaving harmful residues aligns with current trends toward environmentally friendly farming practices.

The pharmaceutical industry has investigated 1-Naphthylacetamide for potential medicinal applications. While not currently used as an active pharmaceutical ingredient, its structural features make it a valuable intermediate in drug synthesis. Researchers have examined its derivatives for various biological activities, leading to increased searches for "naphthalene derivatives in medicine" and "NAD pharmacokinetics". The compound's low toxicity profile, as evidenced by its LD50 values in animal studies, makes it particularly interesting for further development.

From a commercial perspective, the global market for 1-Naphthylacetamide has shown steady growth, driven by expanding agricultural needs and research activities. Manufacturers have responded to demand for higher purity grades, reflected in search trends for "pharmaceutical grade NAD" and "99% pure 1-Naphthylacetamide". The compound's stability and relatively simple synthesis pathway contribute to its cost-effectiveness compared to some synthetic alternatives. Industry analysts project continued interest as sustainable agriculture practices gain momentum worldwide.

Environmental considerations surrounding 1-Naphthylacetamide use have become increasingly important. The compound demonstrates favorable biodegradation characteristics and low bioaccumulation potential, answering common queries like "NAD environmental impact" and "biodegradable plant growth regulators". Regulatory agencies in major markets have established guidelines for its safe use, with particular attention to application rates and pre-harvest intervals. These safety profiles make it preferable to some persistent organic pollutants being phased out of agricultural use.

Recent technological advancements have improved 1-Naphthylacetamide production methods. Modern synthesis routes emphasize green chemistry principles, reducing waste and energy consumption. This evolution responds to searches for "sustainable NAD production" and "green synthesis of naphthalene derivatives". Analytical techniques for quality control have also advanced, with HPLC and GC-MS methods now routinely employed to ensure product purity and consistency. These developments support the compound's growing applications in precision agriculture and pharmaceutical research.

Storage and handling of 1-Naphthylacetamide require standard precautions for organic compounds. It should be kept in tightly sealed containers away from direct sunlight and moisture. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended during handling, addressing common concerns like "NAD storage conditions" and "1-Naphthylacetamide handling precautions". Material safety data sheets provide comprehensive guidance for industrial users and researchers working with the compound.

The research landscape for 1-Naphthylacetamide continues to evolve, with recent studies exploring novel applications in plant tissue culture and stress resistance enhancement. These investigations respond to search trends such as "NAD in plant biotechnology" and "naphthalene derivatives for climate-resilient crops". As agricultural challenges intensify due to climate change, the potential role of this compound in developing stress-tolerant crop varieties has gained attention from both academic and industry researchers.

Quality standards for 1-Naphthylacetamide vary by application, with agricultural formulations typically requiring ≥95% purity while research-grade material may demand ≥98%. This distinction addresses frequent queries about "NAD purity specifications" and "analytical standards for 86-86-2". Reputable suppliers provide certificates of analysis detailing purity, impurities, and physical characteristics. The development of certified reference materials has supported more accurate quantification in various matrices, benefiting both research and regulatory compliance efforts.

Future prospects for 1-Naphthylacetamide appear promising as interdisciplinary research uncovers new potential applications. The compound's established safety profile, combined with its biological activity, positions it well for continued use and development. Emerging search terms like "next-gen plant growth regulators" and "sustainable crop enhancement solutions" suggest growing interest in innovative uses of such compounds. As scientific understanding advances, 1-Naphthylacetamide may find expanded roles in addressing global agricultural and pharmaceutical challenges.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-86-2)2-(1-Naphthyl)acetamide, ≥ 98.0%
LE14473;LE3457707
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:86-86-2)1-Naphthylacetamide
A1207287
Purity:99%
Quantity:1kg
Price ($):263.0
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